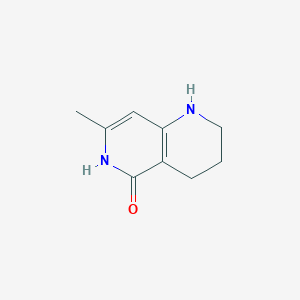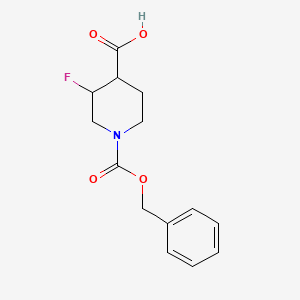
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 . It is a derivative of piperidine, a heterocyclic organic compound . The benzyloxy carbonyl group (benzyl ester) in the compound is a protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a benzyloxy carbonyl group . The exact 3D structure and other details might require more advanced techniques like X-ray crystallography or NMR spectroscopy for determination.Chemical Reactions Analysis
Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions. They can react with alcohols to form esters in a process called Fischer esterification . They can also be converted into acid chlorides by treatment with thionyl chloride .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid: can be utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound’s stability and functional group tolerance make it suitable for creating diverse chemical structures under mild conditions .
Prolidase Inhibition
This compound acts as a potent inhibitor of prolidase , which is an enzyme that cleaves dipeptides with C-terminal prolyl and hydroxyprolyl residues. Its inhibition is significant in the study of certain medical conditions and the development of therapeutic agents .
Synthesis of β-Alanine Derivatives
The compound is used in synthesizing derivatives of β-Alanine, a naturally occurring beta amino acid. This application is crucial in the development of pharmaceuticals and the study of amino acid metabolism .
Organic Synthesis
In organic synthesis, this compound can be a key intermediate for the preparation of various organic molecules. Its reactive carboxylic acid group allows for further functionalization and incorporation into larger, more complex structures .
Nanotechnology
The carboxylic acid group present in this compound can assist in the surface modification of materials in nanotechnology. This application is important for creating functional nanomaterials with specific properties .
Peptide Synthesis
This compound is valuable in peptide synthesis, particularly for introducing fluorinated amino acids into peptides. Fluorinated compounds have unique properties that are beneficial in medicinal chemistry .
Enzyme Mechanism Studies
Due to its structural features, the compound can be used to study enzyme mechanisms, especially those involving fluorinated substrates. Understanding these mechanisms is vital for designing enzyme inhibitors .
Material Science
The benzyloxy and fluoropiperidine groups in the compound can be used to modify materials, potentially leading to the development of new materials with enhanced properties for various industrial applications .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-12-8-16(7-6-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHMRLLMPLETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2855271.png)
![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)
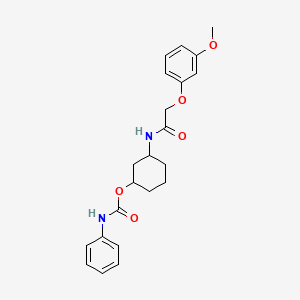
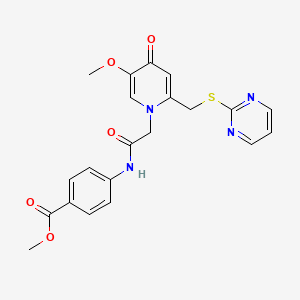

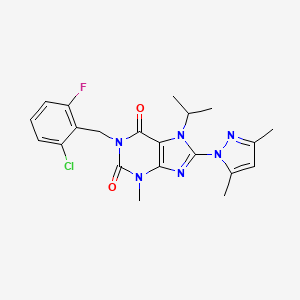
![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)
